molecular formula C8H8O3 B3042130 (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride CAS No. 51268-23-6

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride

Cat. No.: B3042130
CAS No.: 51268-23-6
M. Wt: 152.15 g/mol
InChI Key: KMOUUZVZFBCRAM-PHDIDXHHSA-N
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Description

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride is a cyclic anhydride derived from cyclohexene. This compound is characterized by its unique structure, which includes a cyclohexene ring with two carboxylic anhydride groups at the 1 and 2 positions. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (R,R) configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride typically involves the catalytic desymmetrization of cyclic anhydrides. One common method is the use of a chiral diamine-derived thiourea catalyst, which facilitates the enantioselective ring-opening of the anhydride . The reaction conditions often include mild temperatures and the presence of specific solvents to ensure high yields and enantioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the dehydration of the corresponding dicarboxylic acid using dehydrating agents such as phosphorus pentoxide . This method ensures the efficient conversion of the acid to the anhydride form.

Chemical Reactions Analysis

Types of Reactions: (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous solutions at room temperature.

    Alcoholysis: Requires the presence of an alcohol and a catalyst, often under reflux conditions.

    Aminolysis: Involves the use of amines and may require heating to facilitate the reaction.

Major Products:

    Hydrolysis: Produces the corresponding dicarboxylic acid.

    Alcoholysis: Yields esters.

    Aminolysis: Forms amides.

Mechanism of Action

The mechanism of action of (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group . This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

    Phthalic Anhydride: Another cyclic anhydride with similar reactivity but different structural properties.

    Maleic Anhydride: Known for its use in the production of resins and polymers.

    Succinic Anhydride: A simpler cyclic anhydride with fewer carbon atoms in the ring.

Uniqueness: (R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride is unique due to its chiral nature and the presence of the cyclohexene ring, which imparts distinct chemical and physical properties compared to other anhydrides .

Properties

IUPAC Name

(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUUZVZFBCRAM-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@@H]1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride
Reactant of Route 2
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(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride
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(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride
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(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride
Reactant of Route 5
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride
Reactant of Route 6
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride

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